molecular formula C26H36B2O6 B1418381 1,2-Di(4-boronophenoxy)ethane, dipinacol ester CAS No. 957061-07-3

1,2-Di(4-boronophenoxy)ethane, dipinacol ester

Cat. No. B1418381
M. Wt: 466.2 g/mol
InChI Key: WYXYACQNJWQTSI-UHFFFAOYSA-N
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Description

1,2-Di(4-boronophenoxy)ethane, dipinacol ester is a versatile chemical compound with exciting scientific applications. Its unique structure opens doors to innovative research in various fields. This compound contains a total of 70 atoms; 36 Hydrogen atoms, 26 Carbon atoms, 6 Oxygen atoms, and 2 Boron atoms .


Molecular Structure Analysis

The molecular structure of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is quite complex. It contains a total of 73 bonds; 37 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Di(4-boronophenoxy)ethane, dipinacol ester is 466.2 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 466.2697992 g/mol .

Scientific Research Applications

Boronate Esters in Organic Synthesis and Materials Science

Boronate esters, including cyclic boronate esters, play significant roles in organic synthesis, pharmacology, supramolecular chemistry, and materials science due to their stability and versatile reactivity. These compounds, characterized by B–O–C linkages, have been explored for their potential in drug design, highlighting the growing interest in boron chelates with B–O–N motifs (BON heterocycles) as new chemotypes. The synthesis, reactivity, and application of these boron-containing compounds in materials science and medicinal chemistry indicate their value in creating innovative solutions for future technological advancements (Golovanov & Sukhorukov, 2021).

Boronic Acids in Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives showcases the utility of boronic acids in sensing applications. These compounds, featuring a boronic acid moiety for binding and an electrochemically active ferrocene (Fc) residue, have been utilized for the non-enzymatic detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. This highlights the potential of boron-containing molecules in creating sensitive and selective detection systems for healthcare and environmental monitoring (Wang et al., 2014).

Boron Dipyrrin (BODIPY) in Medical Diagnostics and Treatment

BODIPY fluorophores, based on the boron dipyrrin platform, have been recognized for their applications in medical diagnostics and antimicrobial activities. The versatility of BODIPY compounds, combined with their high fluorescent intensity and low toxicity, makes them suitable for bioimaging, labeling biomolecules, and constructing multifunctional drug carriers. This underscores the significance of boron-based molecules in enhancing diagnostic and therapeutic capabilities in medicine (Marfin et al., 2017).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-9-13-21(14-10-19)29-17-18-30-22-15-11-20(12-16-22)28-33-25(5,6)26(7,8)34-28/h9-16H,17-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXYACQNJWQTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657087
Record name 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di(4-boronophenoxy)ethane, dipinacol ester

CAS RN

957061-07-3
Record name 2,2'-[Ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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